molecular formula C14H28N2O B6334924 1-(1,4-Diazepan-1-yl)nonan-1-one CAS No. 1240574-85-9

1-(1,4-Diazepan-1-yl)nonan-1-one

Cat. No. B6334924
CAS RN: 1240574-85-9
M. Wt: 240.38 g/mol
InChI Key: DFTPVYKIXIGUOV-UHFFFAOYSA-N
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Description

“1-(1,4-Diazepan-1-yl)nonan-1-one” is a chemical compound with the molecular formula C14H28N2O . It is a derivative of 1,4-diazepine, a two nitrogen containing seven-membered heterocyclic compound .


Synthesis Analysis

The synthesis of 1,4-diazepines, including derivatives like “this compound”, has been a subject of active research due to their medicinal importance . A review on the synthesis of 1,4-diazepines discusses various synthetic schemes and reactivity of these compounds . Another study presents a biocatalytic approach to synthesize chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination .


Chemical Reactions Analysis

1,4-Diazepines, including “this compound”, are involved in a variety of chemical reactions. The primary purpose of a review on 1,4-diazepines is to discuss the synthetic schemes and reactivity of these compounds .

Scientific Research Applications

1-(1,4-Diazepan-1-yl)nonan-1-one is used in a variety of scientific research applications. It is used in the synthesis of drugs, such as anticonvulsants, antidepressant drugs, and anti-inflammatory drugs. It is also used in the study of biochemical and physiological processes, such as the role of calcium in muscle contraction, the role of sodium in nerve conduction, and the role of potassium in cell signaling. In addition, this compound is used in the study of enzyme kinetics and in the study of the effects of drugs on the body.

Mechanism of Action

1-(1,4-Diazepan-1-yl)nonan-1-one is believed to act as a modulator of ion channels and receptors in the body. It is believed to interact with and modulate the activity of calcium, sodium, and potassium channels and receptors in the body, as well as other ion channels and receptors. This modulation of ion channels and receptors is believed to be responsible for its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to modulate the activity of calcium, sodium, and potassium channels and receptors in the body, which can lead to changes in muscle contraction, nerve conduction, and cell signaling. In addition, this compound has been shown to modulate the activity of enzymes, which can lead to changes in enzyme kinetics. Finally, this compound has been shown to modulate the activity of drugs in the body, which can lead to changes in the effects of drugs on the body.

Advantages and Limitations for Lab Experiments

1-(1,4-Diazepan-1-yl)nonan-1-one has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms. In addition, it is relatively stable and has a low toxicity. However, its use in laboratory experiments is limited by its low solubility in water and its short half-life.

Future Directions

1-(1,4-Diazepan-1-yl)nonan-1-one has a variety of potential future directions for research. One potential direction is to further explore its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to further explore its use in the synthesis of drugs, as well as its effects on the activity of drugs in the body. Finally, further research could be conducted to explore its potential uses in the study of enzyme kinetics and its potential uses in the development of new drugs.

Synthesis Methods

1-(1,4-Diazepan-1-yl)nonan-1-one can be synthesized through a variety of methods, including the reaction of 1,4-dioxane and 1-chlorononane in the presence of sodium hydroxide, the reaction of 1,4-dioxane and 1-chlorononane in the presence of a base, and the reaction of 1,4-dioxane and 1-chlorononane in the presence of a strong acid. The most common method of synthesis is the reaction of 1,4-dioxane and 1-chlorononane in the presence of sodium hydroxide. This reaction produces this compound in high yields and is relatively simple to perform.

properties

IUPAC Name

1-(1,4-diazepan-1-yl)nonan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-2-3-4-5-6-7-9-14(17)16-12-8-10-15-11-13-16/h15H,2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPVYKIXIGUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)N1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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